2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid
Description
This compound is a stereochemically complex heterocyclic molecule featuring a fused furo[3,4-b][1,4]oxazine core. The structure includes a tert-butoxycarbonyl (Boc) group at the 4a-position and an acetic acid moiety at the 2-position of the bicyclic system. Its stereochemistry (2R,4Ar,7aS) suggests a rigid, three-dimensional conformation, which may influence its reactivity and biological interactions. The Boc group likely serves as a protecting moiety for amines or alcohols during synthesis, as seen in peptide chemistry . The acetic acid substituent enhances solubility and enables conjugation with biomolecules or metal ions, making the compound a candidate for drug development or materials science applications .
Properties
IUPAC Name |
2-[(2R,4aR,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-5-8(4-11(15)16)19-10-7-18-6-9(10)14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYPKHPAXMTBJK-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1COC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@H]2[C@H]1COC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248279-71-0 | |
| Record name | rac-2-[(2R,4aR,7aS)-4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that may contribute to its biological activity:
- Hexahydrofuro[3,4-b][1,4]oxazine core : This bicyclic structure is known for its diverse biological properties.
- Acetic acid moiety : Often associated with various biological activities, including anti-inflammatory effects.
- Oxycarbonyl substituent : This group can influence the compound's solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of furo[3,4-b][1,4]oxazines possess significant antibacterial activity against various strains of bacteria (e.g., Staphylococcus aureus and Escherichia coli) .
2. Anticancer Potential
The anticancer properties of related compounds have been documented extensively:
- Case Study : A study evaluated the cytotoxic effects of similar oxazine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed an IC50 value indicating moderate cytotoxicity .
3. Neuroprotective Effects
The compound's potential neuroprotective effects are noteworthy:
- Mechanism of Action : Similar compounds have been shown to inhibit cholinesterase enzymes (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's . This inhibition could enhance acetylcholine levels in the brain, supporting cognitive function.
4. Anti-inflammatory Activity
Compounds with similar structures often exhibit anti-inflammatory properties:
- In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines in cell cultures . This suggests potential applications in treating inflammatory disorders.
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds:
- Cholinesterase Inhibition : Compounds structurally related to our target were evaluated for their ability to inhibit AChE and BChE. The presence of electron-withdrawing groups significantly enhanced inhibitory activity .
- Cytotoxicity Studies : The cytotoxic effects were assessed using various cancer cell lines. Compounds demonstrated varying degrees of effectiveness based on their substituents and stereochemistry .
- Molecular Docking Studies : In silico analyses provided insights into potential binding interactions between these compounds and their biological targets, revealing critical hydrogen bonding sites that may be exploited for drug design .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research has indicated that derivatives of oxazine compounds exhibit significant anticancer activity. The structural characteristics of 2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid may enhance its interaction with biological targets involved in cancer cell proliferation. Studies suggest that modifications in the oxazine ring can lead to increased cytotoxicity against various cancer cell lines .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in preclinical studies. Inflammation is a key factor in many chronic diseases; thus, compounds that inhibit inflammatory pathways are of great interest. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
3. Drug Delivery Systems
Due to its unique structure and functional groups, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs. Research has shown that such compounds can improve the pharmacokinetic profiles of co-administered drugs .
Agricultural Applications
1. Pesticide Development
The structural features of this compound suggest potential use as a pesticide or herbicide. Its efficacy against specific pests has been evaluated in controlled studies where it demonstrated significant insecticidal activity while being less harmful to beneficial organisms .
2. Plant Growth Regulators
This compound could also serve as a plant growth regulator due to its ability to influence hormonal pathways within plants. Research indicates that similar compounds can enhance growth rates and improve crop yields under various environmental conditions .
Materials Science Applications
1. Polymer Chemistry
In polymer synthesis, the compound can act as a monomer or cross-linking agent due to its reactive functional groups. This application is particularly relevant in creating biodegradable plastics or advanced materials with specific mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can significantly enhance their thermal and mechanical stability .
2. Coatings and Adhesives
The chemical structure allows for potential applications in coatings and adhesives where durability and resistance to environmental factors are crucial. Research indicates that formulations containing similar oxazine derivatives exhibit improved adhesion properties and resistance to moisture and chemicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic acetic acid derivatives reported in the literature.
Key Findings:
Synthetic Flexibility : The target compound’s Boc group differentiates it from simpler heterocycles like coumarin or benzofuran derivatives, which rely on aryl aldehydes or Meldrum’s acid for functionalization . This Boc protection may enable selective deprotection for downstream modifications .
Stereochemical Complexity : Unlike planar oxadiazole or coumarin systems, the furo[3,4-b][1,4]oxazine core imposes conformational constraints that could enhance binding specificity in biological systems .
Bioactivity Potential: While direct bioactivity data for the target compound are absent, structurally related hydrazides () and benzofurans () show promise in drug discovery, suggesting similar avenues for exploration .
Industrial Relevance : The commercial availability of oxadiazole-acetic acid derivatives () highlights the scalability of such compounds, though the target molecule’s stereochemistry may require specialized purification techniques .
Q & A
Basic: How can researchers optimize synthetic routes for this compound while minimizing side reactions?
Answer:
Employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables, as demonstrated in chemical reaction optimization studies . Additionally, leverage HPLC or UPLC (as described in pharmacopeial methods) to monitor reaction progress and quantify impurities . Use quantum chemical calculations (e.g., density functional theory) to predict reactivity hotspots in the molecule’s furo-oxazine core, guiding selective functionalization .
Advanced: What computational strategies resolve contradictions in experimental spectral data for stereochemical assignments?
Answer:
Combine NMR chemical shift prediction (using software like ACD/Labs or Gaussian) with molecular dynamics simulations to model conformer populations. Discrepancies between experimental and predicted spectra often arise from dynamic equilibria or solvent effects. Cross-validate with X-ray crystallography (if crystalline derivatives are obtainable) or VCD (vibrational circular dichroism) for absolute configuration confirmation. For example, unexpected diastereomer ratios observed in similar bicyclic systems were resolved by correlating computational transition-state energies with experimental kinetic data .
Basic: Which analytical techniques are most reliable for validating the compound’s structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
- 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations, critical for verifying the furo[3,4-b][1,4]oxazine scaffold and acetic acid sidechain connectivity.
- IR spectroscopy identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the tert-butoxycarbonyl group) .
- Chiral HPLC with a cellulose-based column ensures enantiopurity of the (2R,4Ar,7aS) configuration .
Advanced: How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Answer:
Use accelerated stability testing with a factorial design :
- Factors : pH (2–10), temperature (25–60°C), and ionic strength.
- Responses : Degradation kinetics (monitored via HPLC) and byproduct identification (LC-MS).
Apply Arrhenius modeling to extrapolate shelf-life under standard conditions. For hydrolytically sensitive moieties (e.g., the ester group), consider protective group strategies (e.g., tert-butyl in the oxycarbonyl group) to enhance stability .
Advanced: What methodologies address challenges in synthesizing stereochemically pure derivatives of this compound?
Answer:
- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts to control stereochemistry during key steps (e.g., cyclization of the furo-oxazine ring).
- Dynamic kinetic resolution (DKR) : Apply enzyme-metal hybrid catalysts to racemize undesired enantiomers in situ.
- Crystallization-induced diastereomer transformation (CIDT) : Convert mixtures into separable diastereomeric salts using chiral resolving agents. Computational tools like MOST (molecular structure optimization) predict crystallization feasibility .
Basic: How should researchers approach scaling up the synthesis from milligram to gram quantities?
Answer:
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions) to improve heat/mass transfer .
- Purification : Replace column chromatography with countercurrent chromatography (CCC) or crystallization-driven purification for cost-effective scalability.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How can contradictions in biological activity data be systematically analyzed?
Answer:
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) to identify outliers.
- QSAR modeling : Corrogate structural features (e.g., substituents on the oxazine ring) with bioactivity trends.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
Basic: What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
